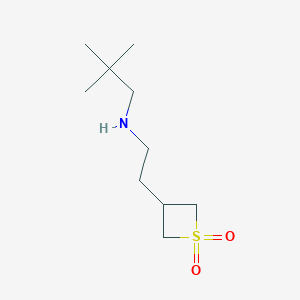![molecular formula C9H15NO B15229153 N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide](/img/structure/B15229153.png)
N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide is a compound that features a unique bicyclo[1.1.1]pentane (BCP) core. The BCP structure is known for its high strain and three-dimensional character, making it an interesting subject for research in various fields such as materials science, drug discovery, and organic synthesis . The compound’s structure allows it to serve as a bioisostere for more common chemical motifs, potentially enhancing the properties of pharmaceuticals and other chemical entities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide typically involves the construction of the BCP core followed by functionalization. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions .
Industrial Production Methods: Industrial production of BCP derivatives, including this compound, often employs flow chemistry techniques. For instance, the reaction between alkyl iodides and propellane under light irradiation has been reported to produce BCP iodides in high yields without the need for catalysts or additives . This method is scalable and can be performed in milligram to kilogram quantities .
Análisis De Reacciones Químicas
Types of Reactions: N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amide group or other functional groups present in the molecule.
Substitution: The BCP core can undergo substitution reactions, particularly at the bridgehead positions, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can be employed for substitution at the BCP core.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the bridgehead positions .
Aplicaciones Científicas De Investigación
N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide involves its interaction with molecular targets through its unique three-dimensional structure. The BCP core can mimic the spatial arrangement of other chemical motifs, allowing it to bind to specific receptors or enzymes in a manner similar to natural ligands . This bioisosteric replacement can enhance the compound’s binding affinity, selectivity, and overall efficacy .
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentane: The parent compound of the BCP family, used as a core structure in various derivatives.
Bicyclo[1.1.1]pentylamines: These compounds are bioisosteres of arylamine motifs and are used to reduce the risks associated with arylamines.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another BCP derivative used in medicinal chemistry for its improved solubility and metabolic stability.
Uniqueness: N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide stands out due to its specific functional groups, which provide unique chemical and biological properties. Its ability to serve as a bioisostere for various chemical motifs makes it a versatile compound in drug discovery and materials science .
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
N-(1-bicyclo[1.1.1]pentanylmethyl)-N-methylacetamide |
InChI |
InChI=1S/C9H15NO/c1-7(11)10(2)6-9-3-8(4-9)5-9/h8H,3-6H2,1-2H3 |
Clave InChI |
FHGZPBCGNOGZQG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)CC12CC(C1)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Azaspiro[2.3]hexane-1-carbonitrile](/img/structure/B15229088.png)

![7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B15229105.png)

![3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B15229110.png)

![Methyl3-fluoroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B15229122.png)


![6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15229149.png)
![2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride](/img/structure/B15229157.png)

![1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine](/img/structure/B15229175.png)
